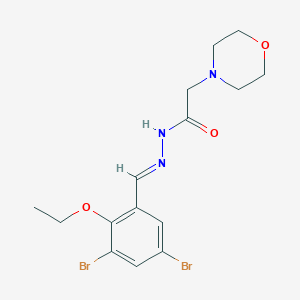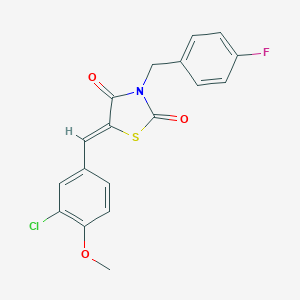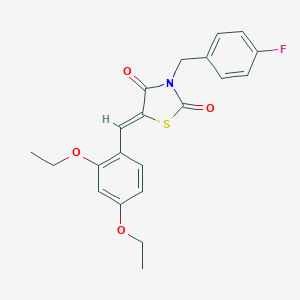
N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide, also known as DEBMH, is a hydrazone compound that has gained attention in recent years due to its potential therapeutic applications. DEBMH has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide's mechanism of action is not fully understood, but studies suggest that it works by inducing apoptosis, or programmed cell death, in cancer cells. This compound has been shown to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of enzymes involved in cancer cell proliferation and inflammation, such as COX-2 and MMP-9. Additionally, this compound has been shown to induce cell cycle arrest and inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. In animal models, this compound has been shown to reduce tumor growth and improve survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has several advantages for lab experiments, including its high solubility in water and its ability to inhibit cancer cell growth at low concentrations. However, this compound has limitations, such as its instability in solution and its potential toxicity to normal cells. Further studies are needed to determine the optimal concentration and exposure time for this compound in lab experiments.
Direcciones Futuras
For N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide research include optimizing its synthesis method, determining its pharmacokinetics and pharmacodynamics, and testing its efficacy in animal models of cancer and inflammation. Additionally, studies are needed to determine the potential toxicity and side effects of this compound in humans. If this compound proves to be a safe and effective therapeutic agent, it could have significant implications for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide can be synthesized using various methods, including the condensation reaction of 3,5-dibromo-2-ethoxybenzaldehyde and 2-(4-morpholinyl)acetohydrazide in the presence of a catalyst. Another method involves the reaction of 2-(4-morpholinyl)acetohydrazide with 3,5-dibromo-2-hydroxybenzaldehyde in the presence of a base. Both methods result in the formation of this compound as a yellow solid, which can be purified using recrystallization.
Aplicaciones Científicas De Investigación
N'-(3,5-dibromo-2-ethoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. Additionally, this compound exhibits antibacterial activity against gram-positive bacteria.
Propiedades
Fórmula molecular |
C15H19Br2N3O3 |
|---|---|
Peso molecular |
449.14 g/mol |
Nombre IUPAC |
N-[(E)-(3,5-dibromo-2-ethoxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C15H19Br2N3O3/c1-2-23-15-11(7-12(16)8-13(15)17)9-18-19-14(21)10-20-3-5-22-6-4-20/h7-9H,2-6,10H2,1H3,(H,19,21)/b18-9+ |
Clave InChI |
HSWAJOLBEZPRFU-GIJQJNRQSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)CN2CCOCC2 |
SMILES |
CCOC1=C(C=C(C=C1C=NNC(=O)CN2CCOCC2)Br)Br |
SMILES canónico |
CCOC1=C(C=C(C=C1Br)Br)C=NNC(=O)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302157.png)
![3-(4-Fluorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302158.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)

![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302163.png)



![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302176.png)

![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)
![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)